molecular formula C15H13N3O4S2 B3202658 N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide CAS No. 1021212-80-5

N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B3202658
CAS No.: 1021212-80-5
M. Wt: 363.4 g/mol
InChI Key: XAXRAQRMDMKOON-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a thiazole-based small molecule featuring a phenylsulfonamido group at the 2-position, a carboxamide moiety at the 4-position, and a furan-2-ylmethyl substituent on the carboxamide nitrogen. The furan ring introduces unique electronic and steric effects, distinguishing it from analogs with aryl or alkyl substituents.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-14(16-9-11-5-4-8-22-11)13-10-23-15(17-13)18-24(20,21)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRAQRMDMKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a phenylsulfonamide group, which contribute to its unique biological activity. The IUPAC name for this compound is this compound, and its molecular formula is C13H12N2O3S.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Properties

Research has highlighted the potential of thiazole derivatives in cancer therapy. The compound shows promise in targeting specific proteins involved in cancer cell proliferation. For instance, studies on related sulfonamide compounds have demonstrated their ability to inhibit Mcl-1, an anti-apoptotic protein in cancer cells. This inhibition can lead to increased apoptosis in malignant cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. In particular, it has been noted for its potential to inhibit metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. This action could make it a valuable candidate in the development of new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as MBLs, the compound prevents substrate access, effectively halting enzymatic activity.
  • Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The ability to modulate apoptotic pathways through the inhibition of anti-apoptotic proteins like Mcl-1 is a significant mechanism by which these compounds exert their anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against MRSA at concentrations as low as 5 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In vitro tests on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM), indicating strong anticancer properties .

Comparison with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial & Anticancer550
N-cyclopentyl-2-(phenylsulfonamido)thiazoleAntimicrobial10-
5-(1-benzothiophen-2-ylsulfonylamino)-1,3-thiazoleAnticancer-30

Scientific Research Applications

Antitumor Activity

Mechanism of Action
The thiazole ring system is known for its significant biological activity, particularly in anticancer research. Compounds featuring thiazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that thiazole-containing compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies
A notable study evaluated the antitumor activity of thiazole derivatives against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The results demonstrated that certain derivatives exhibited high inhibitory effects, with some compounds achieving a growth inhibition rate exceeding 80% at specific concentrations .

CompoundCell LineGI50 (µM)
7bMCF-715.5
14NCI-H46012.3
14SF-26810.9

Antimicrobial Properties

Broad-Spectrum Activity
N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the furan and thiazole moieties enhances the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Research Findings
In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these bacteria were reported to be comparable to those of standard antibiotics, indicating its potential as a therapeutic agent .

PathogenMIC (µg/mL)
Staphylococcus aureus3.125
Escherichia coli6.25

Development of Therapeutic Agents

Drug Design and Synthesis
The unique structural features of this compound make it an attractive candidate for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets in cancer therapy.

Structure-Activity Relationship (SAR)
The SAR studies have revealed that substituents on the thiazole ring significantly influence the biological activity of these compounds. For instance, electron-donating groups on the phenyl ring have been associated with increased cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carboxamide Nitrogen

N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
  • Structure : Differs by replacing the furan-2-ylmethyl group with a 4-fluorophenyl moiety.
  • Synthesis : Prepared via coupling reactions similar to thiazole carboxamides in , where amines react with activated carboxylic acid intermediates .
  • Properties : The electron-withdrawing fluorine substituent may enhance metabolic stability compared to the furan group, which is prone to oxidative metabolism .
N-Cyclopropyl and N-Tetrahydrothiopyran Derivatives
  • Examples : Compounds 36 and 51 () feature cyclopropyl and tetrahydrothiopyran groups, respectively.
  • Synthesis : Method A (acid-amine coupling) yields lower purity (5–44%) compared to method B (96% yield for compound 50) .
  • Impact : Bulky substituents like tetrahydrothiopyran may hinder rotational freedom, affecting binding to biological targets.

Variations in the Sulfonamido Group

4-Nitro-/Chloro-/Bromo-Substituted Benzenesulfonohydrazides
  • Examples : Compounds 6–12 () feature nitro, chloro, or bromo groups on the benzene ring.
  • Synthesis: Synthesized via nucleophilic addition of sulfonohydrazides to thiazole intermediates, with yields ranging from 72% to 85% .
  • Melting points correlate with substituent bulk (e.g., 213–216°C for compound 11) .
Triazole-Thione Derivatives
  • Examples : Compounds 7–9 () incorporate triazole-thione moieties linked to sulfonamide groups.
  • Tautomerism : Exist as thione tautomers, confirmed by IR absence of S–H stretches (~2500–2600 cm⁻¹) and presence of C=S bands (~1250 cm⁻¹) .

Core Thiazole Modifications

Pyridinyl-Thiazole Carboxamides
  • Examples : Compounds 3a–s () replace the phenylsulfonamido group with pyridinyl substituents.
  • Synthesis : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed and coupled with amines, showing versatility in derivatization .
  • Bioactivity : Pyridinyl groups may enhance solubility and hydrogen-bonding capacity compared to phenylsulfonamido groups.
1,3,4-Thiadiazole Derivatives
  • Examples: N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides ().
  • Synthesis : Cyclization of hydrazinecarbothioamides with iodine/triethylamine releases sulfur, forming thiadiazoles .

Physicochemical and Spectral Comparisons

Compound Class Key Substituent Yield (%) Melting Point (°C) IR ν(C=O) (cm⁻¹) Reference
Target Compound Furan-2-ylmethyl N/A N/A ~1660–1680*
N-(4-Fluorophenyl) derivative 4-Fluorophenyl N/A N/A ~1663–1682
Benzenesulfonohydrazides NO₂/Cl/Br 72–85 168–216 1663–1682
Triazole-thiones Triazole-thione N/A N/A Absent C=O
Pyridinyl-thiazoles 4-Pyridinyl High N/A N/A

*Predicted based on analogous carboxamides in and .

Q & A

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide and related thiazole carboxamides?

Thiazole carboxamides are typically synthesized via multi-step reactions involving:

  • Amide coupling : Use of coupling agents like HBTU or EDCI in DMF with bases such as N,N-diisopropylethylamine (e.g., compound 3 in , % yield via HBTU-mediated coupling).
  • Ester hydrolysis : Conversion of ester precursors to carboxylic acids using NaOH/ethanol-water mixtures (e.g., compound 108 in , % yield after hydrolysis and amine coupling).
  • Purification : Silica gel chromatography or preparative HPLC for isolating pure products (e.g., compound 31 in , % purity via HPLC) .

Q. Which analytical techniques are critical for characterizing thiazole carboxamide derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., compound 53 in with full spectral assignment).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., compound 66 in , m/z = 513.2 [M+H]⁺).
  • HPLC Purity Analysis : Ensures >95% purity for biological testing (e.g., compound 29 in , % purity) .

Advanced Research Questions

Q. How can low-yield reactions in thiazole carboxamide synthesis be optimized?

Low yields (e.g., 3–6% in ) often stem from steric hindrance or poor solubility. Strategies include:

  • Solvent Optimization : Switching to polar aprotic solvents (DMF, DMSO) to enhance reagent solubility.
  • Catalytic Additives : Using CuI/proline systems for azide-alkyne cycloaddition (e.g., compound 29 in ).
  • Temperature Control : Reflux conditions for hydrolysis () or room-temperature coupling () .

Q. What structural features of thiazole carboxamides influence biological activity?

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance kinase inhibition (IC₅₀ < 50 nM). Hydrophobic substituents (e.g., 4,4-difluorocyclohexyl in ) improve membrane permeability.
  • Conformational Rigidity : Furan and phenyl groups (e.g., ) contribute to π-π stacking in target binding .

Q. How are crystallographic data utilized to resolve structural ambiguities in thiazole derivatives?

  • SHELX Software : SHELXL refines high-resolution X-ray data to determine bond lengths/angles (e.g., ).
  • Twinned Data Analysis : SHELXE handles twinned macromolecular crystals, critical for resolving conformational isomers .

Q. What experimental designs are used to evaluate anticancer activity in thiazole carboxamides?

  • Cell Line Panels : Use hematological (e.g., K562 leukemia) and solid tumor lines (e.g., ).
  • In Vivo Models : Xenograft studies with dose-response profiling (e.g., compound 13 in , complete tumor regression at 10 mg/kg) .

Q. How can contradictory bioactivity data from structural analogs be interpreted?

  • SAR Analysis : Compare substituent effects across analogs (e.g., 4-hydroxyphenyl vs. trifluoromethyl in ).
  • Metabolic Stability Assays : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

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